1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride
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Overview
Description
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring fused with a 1,2,4-triazole ringThe presence of both pyrrolidine and triazole rings in its structure provides unique chemical properties that can be exploited for various scientific and industrial purposes .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that compounds with a pyrrolidine ring can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that compounds with a pyrrolidine ring can have diverse biological activities .
Action Environment
It is known that the environment can have a significant impact on the action of compounds with a pyrrolidine ring .
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Formation of 1,2,4-Triazole Ring: The triazole ring is usually formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling of Pyrrolidine and Triazole Rings: The final step involves coupling the pyrrolidine and triazole rings under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring but differ in their additional functional groups and biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring but have different substituents and properties.
The uniqueness of this compound lies in the combination of both pyrrolidine and triazole rings, providing a distinct set of chemical and biological properties that can be harnessed for various applications .
Properties
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-6(1)10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWWVHJKJGHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-43-3 |
Source
|
Record name | 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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